2-(4-Methylbenzenesulfonamido)butanedioic acid
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Overview
Description
N-Tosyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is protected by a tosyl group (p-toluenesulfonyl group). This compound is often used in organic synthesis and biochemistry due to its stability and reactivity. The molecular formula of N-Tosyl-L-aspartic acid is C11H13NO6S, and it has a molecular weight of 287.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Tosyl-L-aspartic acid can be synthesized from L-aspartic acid and tosyl chloride. The reaction typically involves dissolving L-aspartic acid in a suitable solvent such as acetone or methanol, followed by the addition of tosyl chloride. The reaction mixture is then stirred at a controlled temperature to ensure complete reaction .
Industrial Production Methods
Industrial production of N-Tosyl-L-aspartic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
N-Tosyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N-Tosyl-L-aspartic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Tosyl-L-aspartic acid involves its ability to act as a protected amino acid. The tosyl group protects the amino group from unwanted reactions, allowing selective reactions to occur at other functional groups. This protection is crucial in multi-step organic syntheses where selective reactivity is required .
Comparison with Similar Compounds
Similar Compounds
N-Tosyl-L-phenylalanine: Similar in structure but with a phenyl group instead of an aspartic acid side chain.
N-Tosyl-L-glutamic acid: Similar but with an additional methylene group in the side chain.
N-Tosyl-L-alanine: Similar but with a simpler side chain (methyl group).
Uniqueness
N-Tosyl-L-aspartic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions while maintaining stability. Its ability to act as a protected amino acid makes it valuable in synthetic chemistry and biochemistry .
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-7-2-4-8(5-3-7)19(17,18)12-9(11(15)16)6-10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCQSZKHLAERDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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